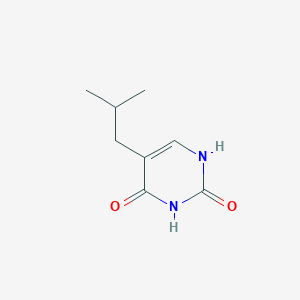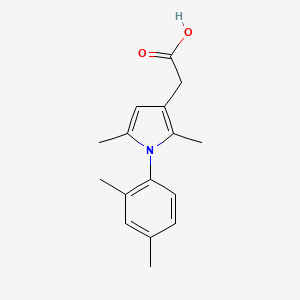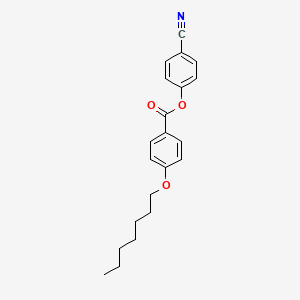
4-Cyanophenyl 4-(heptyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 4-(heptyloxy)benzoate: is an organic compound with the molecular formula C21H23NO2. It is a member of the benzoate ester family, characterized by the presence of a benzoate group attached to a cyanophenyl and a heptyloxy group. This compound is known for its applications in various scientific fields, including materials chemistry and liquid crystal materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-cyanophenol with 4-(heptyloxy)benzoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyanophenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic aromatic substitution reactions can occur at the cyanophenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyanophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 4-(heptyloxy)benzoate has a wide range of applications in scientific research, including:
Materials Chemistry: It is used in the development of liquid crystal materials, which are essential for display technologies.
Biology and Medicine: The compound can be used as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Cyanophenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The cyanophenyl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate: This compound has a similar structure but contains an acrylate group instead of a heptyloxy group.
4-Cyanophenyl 4-(heptylbenzoate): This compound is similar but lacks the heptyloxy group.
Uniqueness: 4-Cyanophenyl 4-(heptyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its heptyloxy group provides hydrophobic characteristics, while the cyanophenyl group offers reactivity towards nucleophiles and electrophiles .
Eigenschaften
CAS-Nummer |
50793-88-9 |
|---|---|
Molekularformel |
C21H23NO3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-heptoxybenzoate |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-5-6-15-24-19-13-9-18(10-14-19)21(23)25-20-11-7-17(16-22)8-12-20/h7-14H,2-6,15H2,1H3 |
InChI-Schlüssel |
YIHLVESKWCLZBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


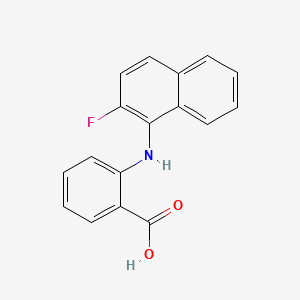
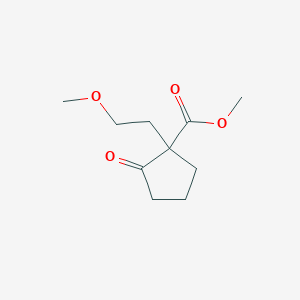
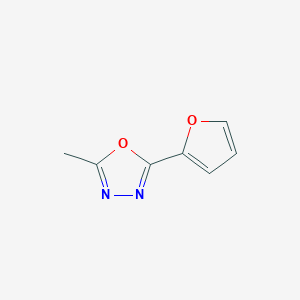
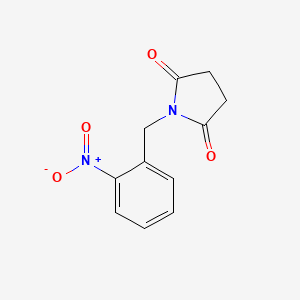

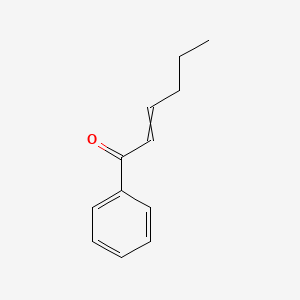
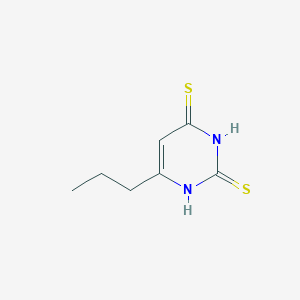
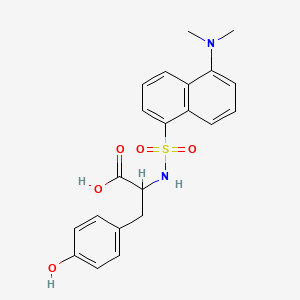
![methyl (1R)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B14658696.png)
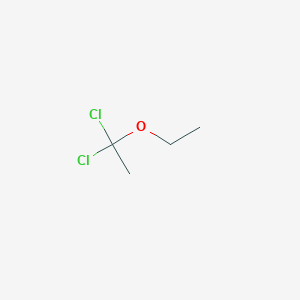
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)
